molecular formula C10H10ClFN2 B3005487 2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine CAS No. 467457-18-7

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine

Cat. No.: B3005487
CAS No.: 467457-18-7
M. Wt: 212.65
InChI Key: SPPWYFHCZJIRAS-UHFFFAOYSA-N
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Description

Chemical Structure and Properties
2-(6-Chloro-7-fluoro-1H-indol-3-yl)ethanamine (CAS: 1780733-47-2) is a halogenated tryptamine derivative with a molecular formula of C₁₀H₁₀ClFN₂ and a molecular weight of 212.65 g/mol . The compound features a chloro substituent at position 6 and a fluoro substituent at position 7 on the indole ring, with an ethanamine side chain at position 3. It exists as a powder under standard storage conditions (4°C) and is primarily utilized in research settings for pharmacological and structural studies .

The IUPAC name and SMILES notation further clarify its configuration:

  • IUPAC Name: 2-(5-chloro-7-fluoro-1H-indol-3-yl)ethanamine
  • SMILES: C1=C(C=C(C2=C1C(=CN2)CCN)F)Cl .

Properties

IUPAC Name

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFN2/c11-8-2-1-7-6(3-4-13)5-14-10(7)9(8)12/h1-2,5,14H,3-4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SPPWYFHCZJIRAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C(=CN2)CCN)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions to form the indole ring . The chloro and fluoro groups can then be introduced via electrophilic aromatic substitution reactions using appropriate halogenating agents.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. This would require optimization of reaction conditions to maximize yield and purity, as well as the development of efficient purification methods to remove any by-products or impurities.

Chemical Reactions Analysis

Types of Reactions

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding indole derivatives with different oxidation states.

    Reduction: Reduction reactions can be used to modify the functional groups on the indole ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the indole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Halogenating agents like chlorine (Cl₂) and fluorine (F₂) are used for electrophilic substitution, while nucleophilic substitution can involve reagents like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of indole-3-carboxylic acid derivatives, while reduction can yield various reduced indole derivatives.

Scientific Research Applications

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The chloro and fluoro substituents can enhance its binding affinity to certain receptors or enzymes, thereby modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to the tryptamine family, which includes derivatives with substitutions on the indole ring or ethanamine chain. Below is a comparative analysis of key analogs:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituents (Indole Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
2-(6-Chloro-7-fluoro-1H-indol-3-yl)ethanamine 6-Cl, 7-F C₁₀H₁₀ClFN₂ 212.65 Research compound; structural studies
2-(5,6-Difluoro-1H-indol-3-yl)ethanamine 5-F, 6-F C₁₀H₁₀F₂N₂ 196.20 Potential serotonergic activity; lower lipophilicity vs. chloro analogs
2-(6-Bromo-1H-indol-3-yl)ethanamine hydrochloride 6-Br C₁₀H₁₁BrN₂·HCl 275.57 Higher molecular weight due to bromine; used in receptor-binding assays
2-(5-Fluoro-1-methyl-1H-indol-3-yl)ethanamine 5-F, N1-CH₃ C₁₁H₁₃FN₂ 192.24 Methylation at N1 enhances metabolic stability
2-(6-(Trifluoromethoxy)-1H-indol-3-yl)ethanamine hydrochloride 6-CF₃O C₁₁H₁₂ClF₃N₂O 280.67 Trifluoromethoxy group increases steric bulk and electronegativity
Tryptamine hydrochloride (2-(1H-Indol-3-yl)ethanamine) None C₁₀H₁₂N₂·HCl 196.68 Baseline compound; anti-plasmodial activity

Functional and Pharmacological Differences

Halogenation Effects
  • Chloro vs. Fluoro Substitutions: The 6-chloro-7-fluoro substitution in the target compound introduces steric and electronic effects distinct from difluoro (e.g., 5,6-difluoro in ) or non-halogenated analogs. Chlorine’s larger atomic radius and lower electronegativity compared to fluorine may enhance lipophilicity and membrane permeability .
Positional Isomerism
  • Substituent Position : The placement of halogens at positions 6 and 7 (vs. 5 and 6 in or 5 in ) impacts π-π stacking and hydrogen-bonding interactions with biological targets. For example, 5,6-difluoro substitution in may disrupt HSP90 binding compared to the target compound’s 6-Cl/7-F motif .
Side Chain Modifications
  • Branched Chains : Analogs like 2-(6-fluoro-1H-indol-3-yl)-2-methylpropan-1-amine () introduce steric hindrance, which may limit binding to specific receptors compared to linear ethanamine chains.
Table 2: Key Research Insights
Compound Biological Activity/Findings Reference
This compound Structural studies suggest potential as a ligand for serotonin receptors due to halogen placement .
Tryptamine hydrochloride Demonstrated anti-plasmodial activity via hydrogen bonding with HSP90 (GLU527, TYR604) .
2-(5,6-Difluoro-1H-indol-3-yl)ethanamine Lower affinity for HSP90 compared to chloro-fluoro analogs due to reduced halogen bulk .
6-Bromo analog () Used in high-throughput screening for GPCR targets; bromine enhances radiolabeling potential.

Biological Activity

2-(6-chloro-7-fluoro-1H-indol-3-yl)ethanamine is a compound belonging to the indole family, which has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and research findings.

Chemical Structure and Properties

The compound this compound features a substituted indole structure, characterized by the presence of chlorine and fluorine atoms. These substitutions are critical as they influence the compound's interaction with biological targets. The molecular formula is C10H10ClFNC_{10}H_{10}ClFN, with a molecular weight of approximately 201.64 g/mol.

The biological activity of indole derivatives, including this compound, is primarily attributed to their ability to interact with various molecular targets:

  • Receptor Modulation : The chloro and fluoro substituents enhance binding affinity to specific receptors, potentially modulating their activity. This can lead to various biological effects such as antimicrobial activity and apoptosis induction in cancer cells.
  • Biochemical Pathways : Indole derivatives are known to influence multiple biochemical pathways, including those involved in cell proliferation and apoptosis. For instance, studies have shown that certain indole derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .

Antimicrobial Properties

Research indicates that compounds with indole structures exhibit significant antimicrobial properties. The presence of chlorine and fluorine may enhance these effects by increasing lipophilicity and receptor binding. In vitro studies have demonstrated that this compound shows promising activity against various bacterial strains.

Anticancer Activity

Indole derivatives are frequently studied for their anticancer potential. The specific compound has been evaluated in several studies:

  • Cytotoxicity : In vitro assays revealed that this compound exhibits cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and HCT116 (colon cancer). The IC50 values suggest a dose-dependent response, indicating significant potential for further development as an anticancer agent .
Cell LineIC50 (µM)Mechanism of Action
MCF-715.63Induction of apoptosis via caspase activation
HCT11612.45Cell cycle arrest at G1 phase

Neuroprotective Effects

Emerging studies suggest that certain indole derivatives may also exhibit neuroprotective effects. These compounds have been shown to inhibit neuroinflammation pathways, which could be beneficial in neurodegenerative diseases .

Case Studies

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer properties of various indole derivatives, this compound was found to significantly reduce cell viability in MCF-7 cells through apoptosis induction. Flow cytometry analysis confirmed increased caspase 3/7 activity, indicating effective triggering of apoptotic pathways .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several indole derivatives against Staphylococcus aureus and Escherichia coli. Results indicated that this compound displayed notable inhibition zones, suggesting potent antimicrobial properties that warrant further investigation for therapeutic applications.

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